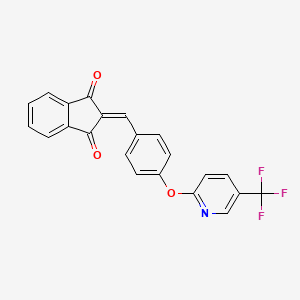

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione

Description

Properties

IUPAC Name |

2-[[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F3NO3/c23-22(24,25)14-7-10-19(26-12-14)29-15-8-5-13(6-9-15)11-18-20(27)16-3-1-2-4-17(16)21(18)28/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVHZFNRJVJAMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)-2-pyridyloxybenzaldehyde with indane-1,3-dione. This reaction is often carried out in the presence of a base such as pyridine in an ethanol solvent . The reaction conditions include heating the mixture for several hours and monitoring the progress using thin-layer chromatography (TLC). The product is then purified through recrystallization from a suitable solvent mixture .

Chemical Reactions Analysis

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines

Scientific Research Applications

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione has several scientific research applications:

Medicinal Chemistry: It is used as a building block for designing biologically active molecules, including potential drugs for treating various diseases.

Organic Electronics: The compound serves as an electron acceptor in the design of dyes for solar cells and other electronic devices.

Photopolymerization: It is utilized as a photoinitiator in the polymerization process, which is essential for creating various polymer-based materials.

Bioimaging and Biosensing: The compound’s unique properties make it suitable for use in bioimaging and biosensing applications.

Mechanism of Action

The mechanism of action of 2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in various chemical reactions . In medicinal applications, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structure Variations

- Indane-1,3-dione vs. Isoindoline-1,3-dione :

The target compound shares the indane-1,3-dione core with derivatives like 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione (anticoagulant activity, prothrombin time prolongation) . In contrast, isoindoline-1,3-dione derivatives (e.g., compound 13c in ) exhibit a fused aromatic system, altering electronic properties and biological targets .

Substituent Effects

- Trifluoromethyl (CF₃) Group: The CF₃ group in the target compound is a strong electron-withdrawing substituent, enhancing metabolic stability and binding affinity.

- Pyridyloxy vs. Piperazinyl/Methylsulfanyl Groups :

The 2-pyridyloxy group distinguishes the target compound from analogs like 2-((4-(2-fluorophenyl)piperazinyl)methylene)indane-1,3-dione (), which has a piperazinyl group linked to a fluorophenyl ring. Piperazinyl derivatives are often explored for CNS activity, whereas pyridyloxy groups may influence solubility and antimicrobial properties .

Antifungal and Antimicrobial Activity

- Aryl Methylene Derivatives :

2-(Aryl methylene)indane-1,3-dione derivatives (e.g., 39a-e in ) exhibit significant activity against Candida albicans, with substituents like nitro or halogens enhancing efficacy. The target compound’s pyridyloxy-CF₃ group may similarly improve antifungal activity due to increased lipophilicity . - Triazolidine and Thioxo Derivatives :

Compound 13c (), containing a 3-methyl-5-thioxo-1,2,4-triazolidine substituent, shows distinct IR and NMR profiles but lacks reported biological data. The thioxo group may confer redox activity, contrasting with the target compound’s CF₃-pyridyloxy system .

Anticoagulant Activity

- Methylsulfanyl Derivative :

2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione prolongs prothrombin time comparably to the drug anisindione. The target compound’s CF₃ group may offer similar or enhanced anticoagulant effects due to stronger electron withdrawal .

Physicochemical Properties

Biological Activity

2-((4-(5-(Trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione is a complex organic compound that belongs to the class of indane-1,3-dione derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of 2-((4-(5-(trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione typically involves the reaction of 5-(trifluoromethyl)-2-pyridyloxybenzaldehyde with indane-1,3-dione in the presence of a base such as pyridine in an ethanol solvent. This synthetic pathway has been optimized to yield high purity and yield of the target compound.

Anticancer Activity

Research indicates that compounds similar to 2-((4-(5-(trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione exhibit significant cytotoxic effects against various cancer cell lines. For example, a study evaluating indole derivatives demonstrated that certain derivatives had low IC50 values against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, indicating potent anticancer properties .

Neuropharmacological Effects

The compound has also been evaluated for its potential antidepressant activity. Similar compounds have shown affinity for serotonin receptors (5-HT1A and 5-HT7), suggesting that they may exert anxiolytic effects. In vivo studies indicated that certain derivatives acted as effective antidepressants in forced swim tests in mice .

The biological activity of 2-((4-(5-(trifluoromethyl)-2-pyridyloxy)phenyl)methylene)indane-1,3-dione can be attributed to its interaction with various molecular targets:

- Serotonin Receptor Modulation : The compound may act as a ligand for serotonin receptors, influencing mood and anxiety levels.

- Cytotoxic Mechanisms : The cytotoxicity against cancer cells may involve apoptosis induction through mitochondrial pathways or disruption of cellular metabolism.

- Electron Transfer Processes : As an electron acceptor, it could facilitate redox reactions critical for various biological processes.

Case Studies

Several studies have documented the effects of related compounds on different biological systems:

- Anticancer Studies : A comparative study on indole derivatives highlighted their cytotoxic effects on cancer cells while maintaining lower toxicity towards normal cells .

- Neuropharmacological Assessment : A series of experiments demonstrated that specific derivatives exhibited greater anxiolytic effects than traditional medications like diazepam .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.